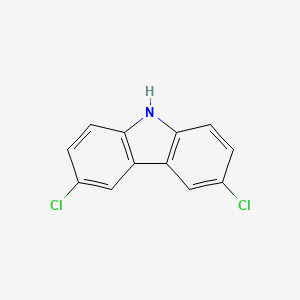

3,6-Dichlorocarbazole

Beschreibung

Molecular Formula and Weight

This compound possesses the molecular formula C₁₂H₇Cl₂N, representing a substituted carbazole structure with two chlorine atoms replacing hydrogen atoms at specific positions. The molecular weight of this compound has been precisely determined through various analytical methods, with the average molecular mass calculated at 236.095 grams per mole. High-resolution mass spectrometry analysis reveals a monoisotopic mass of 234.995555 daltons, providing confirmation of the exact atomic composition. The compound exhibits a molecular weight of 236.10 grams per mole according to multiple commercial suppliers and databases, demonstrating consistency across different analytical determinations.

The molecular composition reflects the systematic incorporation of two chlorine atoms into the carbazole framework, resulting in a C₁₂H₇Cl₂N stoichiometry that maintains the fundamental nitrogen-containing heterocyclic structure while introducing halogen functionality. This specific molecular composition contributes to enhanced electronic properties compared to unsubstituted carbazole, as the electronegative chlorine atoms influence both the electron density distribution and the overall molecular reactivity profile.

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₁₂H₇Cl₂N | Gas Chromatography |

| Average Molecular Weight | 236.095 g/mol | Computational Analysis |

| Monoisotopic Mass | 234.995555 Da | Mass Spectrometry |

| Standard Molecular Weight | 236.10 g/mol | Multiple Sources |

IUPAC Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3,6-dichloro-9H-carbazole, reflecting the specific positioning of chlorine substituents on the carbazole ring system. Alternative nomenclature includes 9H-carbazole, 3,6-dichloro-, which emphasizes the parent carbazole structure with specified substitution pattern. The compound is also recognized under the simplified name carbazole, 3,6-dichloro-, which maintains clarity while reducing nomenclature complexity.

The Chemical Abstracts Service has assigned the registry number 5599-71-3 to this compound, providing a unique identifier for database searches and regulatory purposes. The MDL number MFCD00218271 serves as an additional unique identifier within chemical databases. Various synonyms exist within the scientific literature, including 3,6-Dichloro-9H-carbazole and this compound, with the latter representing a common format used in chemical databases.

The InChI (International Chemical Identifier) key BIMDTNQPZWJKPL-UHFFFAOYSA-N provides a standardized method for representing the molecular structure in digital databases. The SMILES (Simplified Molecular Input Line Entry System) notation C1=CC2=C(C=C1Cl)C3=C(N2)C=CC(=C3)Cl offers a linear representation of the molecular structure suitable for computational applications.

Crystallographic Data and Solid-State Structure

This compound exhibits characteristic solid-state properties that reflect its molecular architecture and intermolecular interactions. The compound appears as a white to light yellow to light orange powder or crystalline material at room temperature. The melting point ranges from 204.0 to 210.0 degrees Celsius, with a more precise value of 208 degrees Celsius reported across multiple sources. This relatively high melting point indicates strong intermolecular forces and structural stability in the crystalline form.

Crystallographic analysis reveals that this compound adopts a planar or near-planar configuration in the solid state, consistent with the aromatic character of the carbazole backbone. The compound crystallizes in a triclinic crystal system with space group P-1, as demonstrated in crystallographic studies of related carbazole derivatives. The presence of chlorine substituents influences the crystal packing through halogen bonding interactions and van der Waals forces, contributing to the observed thermal stability.

The solid-state structure exhibits enhanced thermal stability compared to unsubstituted carbazole, as evidenced by the elevated melting point and resistance to thermal decomposition. This thermal stability makes the compound suitable for applications requiring elevated temperature processing. The crystalline form displays good solubility in organic solvents such as acetone, dichloromethane, and chloroform, while remaining essentially insoluble in water due to its hydrophobic aromatic character.

| Crystallographic Property | Value | Unit |

|---|---|---|

| Physical State (20°C) | Solid | - |

| Appearance | White to light orange crystals | - |

| Melting Point Range | 204.0-210.0 | °C |

| Precise Melting Point | 208 | °C |

| Crystal System | Triclinic | - |

| Space Group | P-1 | - |

Electronic Structure and Quantum Chemical Properties

Density functional theory calculations have provided comprehensive insights into the electronic structure and quantum chemical properties of this compound. Becke three-parameter Lee-Yang-Parr functional calculations using 6-311G** and 6-311G(2df,p) basis sets have been employed to investigate the molecular geometry and electronic properties. These computational studies reveal that the chlorine substituents significantly influence the electron density distribution within the carbazole framework, affecting both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels.

The frontier molecular orbital analysis demonstrates that chlorine substitution alters the electronic properties compared to unsubstituted carbazole, with implications for charge transport and photophysical behavior. The presence of electronegative chlorine atoms creates electron-withdrawing effects that stabilize the molecular orbital energies and influence the band gap characteristics. These electronic modifications contribute to the compound's potential utility in organic electronic applications where controlled electronic properties are essential.

Vibrational spectroscopic analysis through density functional theory calculations has provided detailed assignment of fundamental frequencies based on potential energy distributions. The computational frequencies show excellent agreement with experimental infrared and Raman spectroscopic observations, validating the theoretical predictions of molecular structure and dynamics. The electronic structure calculations reveal that the chlorine substituents participate in conjugation with the aromatic system, affecting the overall molecular polarizability and optical properties.

The molecular electrostatic potential surfaces calculated through quantum chemical methods illustrate the charge distribution patterns influenced by chlorine substitution. These calculations demonstrate that the halogen atoms create regions of enhanced electrostatic potential that can influence intermolecular interactions and crystal packing arrangements. The quantum chemical analysis confirms that this compound maintains aromatic character while exhibiting modified electronic properties suitable for advanced materials applications.

Eigenschaften

IUPAC Name |

3,6-dichloro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMDTNQPZWJKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284786 | |

| Record name | 3,6-Dichlorocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5599-71-3 | |

| Record name | 3,6-Dichlorocarbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dichlorocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dichlorocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,6-Dichlorocarbazole can be synthesized through the chlorination of carbazole. Common reagents used for this process include sulfuryl chloride, N-chlorosuccinimide, or gaseous chlorine . The reaction typically involves dissolving carbazole in a suitable solvent, followed by the gradual addition of the chlorinating agent under controlled temperature and stirring conditions.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of chloroperoxidase from Caldariomyces fumago in the presence of hydrogen peroxide, bromide, and chloride ions . This enzymatic method allows for regioselective halogenation, producing higher concentrations of 3,6-substituted congeners.

Analyse Chemischer Reaktionen

Types of Reactions: 3,6-Dichlorocarbazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrocarbazoles.

Substitution: Various substituted carbazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Environmental Applications

1.1 Fate and Transport in Ecosystems

Research has demonstrated that 3,6-dichlorocarbazole is persistent in the environment and poses ecological risks. A study investigated its accumulation in red crucian carp (Carassius auratus) and reported significant bioaccumulation in various organs, particularly the brain and liver. The study found that exposure to this compound resulted in oxidative stress, lipid peroxidation, and DNA damage in fish tissues .

Table 1: Accumulation of this compound in Red Crucian Carp

| Organ | Concentration at 20 μg/L | Concentration at 100 μg/L |

|---|---|---|

| Brain | Highest | Highest |

| Liver | High | High |

| Gill | Moderate | Moderate |

| Intestine | Moderate | Moderate |

| Muscle | Low | Low |

1.2 Degradation Studies

The degradation behavior of this compound has been studied extensively to understand its environmental persistence. Long-term studies indicated that this compound is not readily degradable under natural conditions, which raises concerns regarding its long-term environmental impact .

Synthesis and Material Science

2.1 Synthesis of Derivatives

This compound serves as a precursor for synthesizing various derivatives with enhanced properties. For instance, derivatives such as benzo[ a ]carbazole have been synthesized through intramolecular cyclization processes. These derivatives exhibit potential for applications in organic electronics due to their improved electronic properties .

2.2 Anion Sensors

Recent advancements have highlighted the use of carbazole-based compounds, including this compound derivatives, as colorimetric sensors for detecting anions. The ability to form hydrogen bonds with anions makes these compounds valuable in sensor technology .

Medicinal Chemistry

3.1 Hepatotoxicity Studies

The hepatotoxic effects of this compound have been documented through studies on its impact on liver function in aquatic organisms. The compound's oxidative stress-inducing properties suggest potential implications for human health, warranting further investigation into its toxicological profile .

3.2 Potential Therapeutic Applications

While primarily recognized for its toxicity, there is emerging interest in exploring the pharmacological potential of carbazole derivatives, including those derived from this compound. Research into their biological activities may reveal new therapeutic avenues .

Wirkmechanismus

The mechanism by which 3,6-Dichlorocarbazole exerts its effects involves the generation of reactive oxygen species (ROS) such as hydroxyl radicals and singlet oxygen. These ROS can cause oxidative stress and damage to cellular components . The compound’s interaction with microbial communities suggests it may inhibit specific metabolic pathways, such as nitrification and nitrogen fixation .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Persistence : 3,6-DCCZ exhibits high resistance to degradation in soil, outperforming carbazole and 3-chlorocarbazole under varying temperature conditions .

- Environmental Prevalence : It is the dominant PHCZ congener in sediments from U.S. and Chinese watersheds, with concentrations reaching 51.5 ng/g dry weight .

- Toxicity : Demonstrates dioxin-like toxicity and liver histopathology in aquatic organisms like Carassius auratus (goldfish) .

Structural and Chemical Properties

Environmental Behavior and Persistence

- Degradation Resistance :

- Bioaccumulation :

Table 2: Environmental Concentrations in Sediments

| Location | 3,6-DCCZ (ng/g dry weight) | Dominant Congeners |

|---|---|---|

| Saginaw River, USA | 12.4 | 3,6-DCCZ, 3-chlorocarbazole |

| Lake Tai, China | 8.7 | 3,6-DCCZ, 3,6-dibromocarbazole |

| San Francisco Bay, USA | 10.2 | 3,6-DCCZ, 1,3,6-tribromocarbazole |

Toxicological Profiles

Table 3: Toxicity Comparison in Model Organisms

Key Findings :

- Brominated carbazoles (e.g., 3,6-Dibromocarbazole) show comparable toxicity but differ in congener-specific effects .

Degradation and Remediation

- Advanced Oxidation Processes (AOPs): Fe⁰-activated peroxymonosulfate (PMS) achieves 100% 3,6-DCCZ degradation via OH· and ¹O₂ radicals . Degradation intermediates include dechlorinated products and hydroxylated derivatives .

- Chlorination Byproducts :

- Prolonged chlorination converts 3,6-DCCZ into less halogenated forms, but residual toxicity remains .

Biologische Aktivität

3,6-Dichlorocarbazole (3,6-DCCZ) is a chlorinated derivative of carbazole, a compound known for its diverse biological activities. This article explores the biological activity of 3,6-DCCZ, including its antibacterial properties, environmental persistence, and potential applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula and features two chlorine atoms at the 3 and 6 positions of the carbazole ring. Its structure contributes to its biological activity through mechanisms that involve membrane interactions and potential toxicity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 3,6-DCCZ and its analogs. A significant study investigated the structure-activity relationship (SAR) of various derivatives, including 3,6-DCCZ. Findings indicated that:

- Mechanism of Action : 3,6-DCCZ disrupts bacterial membrane potential and permeability. It interacts directly with bacterial membranes rather than targeting specific proteins .

- Minimum Inhibitory Concentration (MIC) : The MIC values for 3,6-DCCZ against E. coli strains were found to be as low as 20 μM in certain conditions .

Table 1: Antibacterial Activity of this compound Analogues

| Compound | MIC against E. coli BW25113 | MIC against E. coli BW25113 ΔtolC |

|---|---|---|

| This compound | 80 μM | 20 μM |

| DCAP (analogue) | 80 μM | 5 μM |

These results suggest that modifications to the hydrophobic tail of the compound can enhance its antibacterial potency.

Environmental Persistence

Research has also focused on the environmental impact and degradation of 3,6-DCCZ. It has been identified in various soil samples, indicating its persistence in the environment:

- Soil Studies : In studies conducted in Bavarian soils, both 3-chlorocarbazole and this compound were isolated, suggesting their stability and potential for bioaccumulation .

- Biodegradation Mechanisms : A recent study explored the biodegradation pathways of 3,6-DCCZ using novel microbial isolates. This research indicates that certain bacteria can effectively degrade this compound, suggesting potential applications in bioremediation efforts .

Toxicological Considerations

The biological activity of 3,6-DCCZ raises concerns regarding its toxicity:

- Toxicity Studies : The compound's interaction with cellular membranes may lead to cytotoxic effects. Studies have indicated that chlorinated carbazoles can exhibit toxic effects in various biological systems .

- Environmental Toxicology : The persistence of polyhalogenated carbazoles like 3,6-DCCZ in Arctic soils raises alarms about their long-term ecological impacts .

Case Studies and Applications

Several case studies have documented the applications of 3,6-DCCZ in different fields:

- Antimicrobial Agents : Its derivatives are being explored as potential antimicrobial agents against multidrug-resistant pathogens .

- Environmental Remediation : The biodegradation capabilities of certain microbial strains present opportunities for using 3,6-DCCZ in bioremediation strategies to clean contaminated environments .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,6-dichlorocarbazole, and how do their yields and purity compare?

- Methodological Answer : Two main approaches are documented:

- Nitration and Reduction : Nitration of carbazole using sodium nitrite and nitric acid in glacial acetic acid produces 3,6-dinitrocarbazole, followed by reduction to the diamino intermediate and subsequent diazotization/chlorination .

- Alkylation and Epoxide Opening : Reacting this compound with epichlorohydrin in DMF yields intermediates that undergo epoxide ring-opening with amines (e.g., tris base), achieving ~38% overall yield .

- Key Considerations : Nitration routes often yield mixtures (e.g., 1,6- and 3,6-isomers), requiring chromatographic separation, while alkylation methods demand rigorous solvent control to avoid byproducts.

Q. How does pH influence the degradation kinetics of this compound in aqueous systems?

- Methodological Answer : Degradation follows second-order kinetics with pH-dependent rate constants (1.52–5.17 M⁻¹s⁻¹ in pH 6–10). Acidic conditions favor electrophilic chlorination, while alkaline conditions promote hydrolysis and hydroxylation. For example, in chlorinated water, degradation pathways shift from forming highly chlorinated intermediates (e.g., 1,3,6-trichlorocarbazole) at pH <7 to hydroxylated derivatives (e.g., P3-P7) at pH >9 .

- Experimental Design : Use buffered solutions, monitor degradation via HPLC/GC-MS, and quantify intermediates using high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are recommended for quantifying this compound in environmental matrices?

- Methodological Answer :

- Extraction : Accelerated solvent extraction (ASE) with acetone/hexane (1:1) followed by gel permeation chromatography (GPC) cleanup .

- Detection : GC-MS/MS with electron ionization (EI) achieves limits of detection (LOD) of 0.5–1.0 μg/kg in sediment/fish. For aqueous samples, LC-ESI-MS/MS provides better sensitivity (LOD: 0.1 μg/L) .

- Validation : Spike-and-recovery tests (70–120% recovery) and matrix-matched calibration curves are critical due to matrix effects .

Advanced Research Questions

Q. How do reactive oxygen species (ROS) mechanisms differ in advanced oxidation processes (AOPs) for this compound removal?

- Methodological Answer :

- Fe⁰-Activated Peroxymonosulfate (PMS) : Dominant ROS include hydroxyl radicals (OH·) and singlet oxygen (¹O₂), identified via EPR spectroscopy with DMPO spin-trapping. OH· attacks electron-rich carbazole rings, while ¹O₂ mediates dechlorination via non-radical pathways .

- Contradiction Resolution : Unlike typical AOPs dominated by SO₄·⁻, Fe⁰/PMS systems favor OH·/¹O₂ due to Fe²+/Fe³+ cycling and surface-bound radical generation. Quenching experiments with ethanol (OH· scavenger) and NaN₃ (¹O₂ scavenger) validate this mechanism .

Q. What explains the dose-dependent oxidative stress paradox in this compound-exposed aquatic organisms?

- Methodological Answer :

- Low-Dose Exposure (20 μg/L) : Induces ROS overproduction, activating SOD and GST as primary defenses, but prolonged exposure (20 days) overwhelms antioxidant capacity, causing lipid peroxidation and DNA damage .

- High-Dose Exposure (100 μg/L) : Rapid CAT activation mitigates initial ROS, but histopathological damage (e.g., hepatic vacuolation, nuclear pyknosis) occurs earlier due to direct electrophilic metabolite interactions .

- Experimental Design : Use semi-static exposure systems, measure ROS via DCFH-DA fluorescence, and quantify DNA damage via comet assays .

Q. How do environmental transformation products of this compound compare in persistence and toxicity to the parent compound?

- Methodological Answer :

- Chlorinated Intermediates : 1,3,6-Trichlorocarbazole (P1) and 1,3,6,8-tetrachlorocarbazole (P2) exhibit higher log Kow values (5.8–6.2 vs. 4.9 for 3,6-DCCZ), increasing bioaccumulation potential .

- Hydroxylated Derivatives : P3-P7 show reduced persistence (half-life <7 days in sunlight) but retain genotoxicity in zebrafish liver cells (EC50: 12–18 μM) .

- Analytical Workflow : Use QSAR models to predict toxicity and HRMS to track transformation pathways in simulated natural water .

Contradiction Analysis

Q. Why do conflicting reports exist on the dominance of SO₄·⁻ vs. OH·/¹O₂ in AOPs for this compound degradation?

- Resolution : System-specific parameters (e.g., Fe⁰ surface oxidation state, PMS/Fe⁰ molar ratio) dictate ROS profiles. Fe⁰-rich systems favor OH·/¹O₂, while pre-oxidized Fe³O₄/Fe₂O₃ surfaces promote SO₄·⁻ .

- Recommendation : Standardize Fe⁰ pretreatment (e.g., acid washing) and characterize surface oxides via XPS to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.